Moexiprilat

Beschreibung

Moexiprilat is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of moexiprilat is as an Angiotensin-converting Enzyme Inhibitor.

Moexiprilat is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Moexiprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilatation. This agent also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.

MOEXIPRILAT is a small molecule drug with a maximum clinical trial phase of II.

RN given refers to (3S-(2(R*(R*)),3R*))-isomer; RN for cpd without isomeric designation not available 6/89; structure given in first source

See also: Moexipril (active moiety of); Moexipril Hydrochloride (active moiety of); Moexiprilat Hydrochloride (active moiety of).

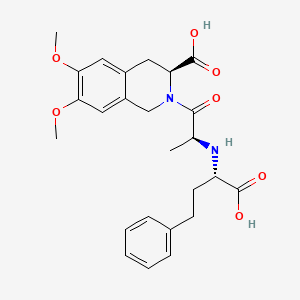

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPAGYDKASJORH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057611 | |

| Record name | Moexiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103775-14-0 | |

| Record name | Moexiprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexiprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3753190JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Moexiprilat mechanism of action in inhibiting ACE

An In-depth Technical Guide on the Core Mechanism of Action of Moexiprilat in Inhibiting Angiotensin-Converting Enzyme (ACE)

Introduction

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure.[1] Moexipril is a non-sulfhydryl, third-generation ACE inhibitor that functions as a prodrug.[2][3] Following oral administration, it is systematically hydrolyzed to its active diacid metabolite, moexiprilat.[1] Moexiprilat is approximately 1,000 times more potent as an ACE inhibitor than its parent compound, moexipril.[4] This guide provides a detailed technical overview of the mechanism by which moexiprilat inhibits ACE, focusing on its role within the Renin-Angiotensin-Aldosterone System (RAAS), its binding kinetics, and the experimental methodologies used for its characterization.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. ACE, a zinc-dependent metalloprotease, is a central enzyme in this pathway. It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Furthermore, ACE, which is identical to kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.

Moexiprilat: Mechanism of ACE Inhibition

Moexipril hydrochloride is the orally administered prodrug, which is rapidly converted to its active metabolite, moexiprilat. This conversion occurs through the hydrolysis of an ethyl ester group, a process that primarily takes place in the liver and other tissues containing carboxyesterases.

Core Inhibitory Action

Moexiprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to a cascade of beneficial hemodynamic effects. The reduction in angiotensin II levels results in vasodilation, a decrease in systemic vascular resistance, and consequently, a lowering of blood pressure.

Simultaneously, the inhibition of kininase II (ACE) activity leads to an increase in the circulating levels of bradykinin. Bradykinin promotes vasodilation by stimulating the production of nitric oxide and prostaglandin E2, further contributing to the antihypertensive effect.

Tissue-Level Inhibition

Moexipril is characterized by high lipophilicity, which is comparable to other ACE inhibitors like quinapril and ramipril. This property allows for efficient penetration of lipid membranes, enabling moexiprilat to inhibit ACE not only in the plasma but also within various tissues, including the lung, heart, aorta, and kidney. This widespread tissue ACE inhibition may contribute to its cardioprotective effects beyond simple blood pressure reduction.

Quantitative Analysis of Moexiprilat-ACE Interaction

The potency and pharmacokinetic profile of moexiprilat have been well-characterized. The data underscores its efficacy and prolonged duration of action.

Pharmacodynamic and Potency Data

The inhibitory capacity of moexiprilat is quantified by its IC50 value, which represents the concentration required to inhibit 50% of ACE activity.

| Parameter | Value | Reference(s) |

| ACE Inhibition (IC50) | 2.1 nM | |

| Concentration for 50% ACE Inhibition | 1.3 ng/mL | |

| Relative Potency | ~1000x more potent than moexipril | |

| Sustained Plasma ACE Inhibition | 80-90% for 24 hours (with ≥15 mg dose) |

Pharmacokinetic Profile of Moexiprilat

The pharmacokinetic properties explain the clinical dosing and effects of moexipril. Bioavailability is notably reduced by food.

| Parameter | Value | Reference(s) |

| Bioavailability (as moexiprilat) | ~13% (fasting state) | |

| Time to Peak Plasma Conc. (Tmax) | ~1.5 - 2.0 hours | |

| Elimination Half-life (t½) | Biphasic: 2-9 hours (initial), with a prolonged terminal phase of 29-30 hours | |

| Plasma Protein Binding | ~50% | |

| Metabolism | Hydrolysis of moexipril (prodrug) to moexiprilat (active) | |

| Excretion | Primarily renal |

Experimental Protocol: In Vitro ACE Inhibition Assay

The determination of ACE inhibitory activity is a critical step in the characterization of compounds like moexiprilat. A common and reliable method is the spectrophotometric assay using the substrate Hippuryl-Histidyl-Leucine (HHL).

Principle

ACE cleaves the dipeptide His-Leu from the synthetic substrate HHL, releasing hippuric acid (HA). The quantity of HA produced is directly proportional to ACE activity. By measuring the concentration of HA in the presence and absence of an inhibitor, the percentage of inhibition and the IC50 value can be determined. The hippuric acid is extracted and measured via its absorbance at 228 nm.

Detailed Methodology

-

Reagent Preparation :

-

ACE Solution : Prepare a solution of angiotensin-converting enzyme from rabbit lung in a borate buffer (pH 8.3).

-

Substrate Solution : Prepare a solution of HHL (e.g., 5-8 mM) in the same borate buffer.

-

Inhibitor Solutions : Prepare serial dilutions of the test compound (e.g., moexiprilat) in the buffer to determine the IC50.

-

Stopping Reagent : 1M Hydrochloric Acid (HCl).

-

Extraction Solvent : Ethyl acetate.

-

-

Assay Procedure :

-

Pre-incubation : In a microcentrifuge tube, add the ACE solution and an equal volume of the inhibitor solution (or buffer for control). Pre-incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation : Add the HHL substrate solution to the mixture to start the enzymatic reaction.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination : Stop the reaction by adding 1M HCl.

-

Extraction : Add ethyl acetate to the tube, vortex thoroughly to extract the hippuric acid into the organic phase.

-

Separation : Centrifuge to separate the aqueous and organic layers.

-

Measurement : Carefully transfer the ethyl acetate (upper) layer to a new tube. Evaporate the solvent to dryness. Reconstitute the dried hippuric acid in deionized water.

-

Quantification : Measure the absorbance of the reconstituted solution at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis :

-

Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Moexiprilat exerts its therapeutic effects through the potent and competitive inhibition of the angiotensin-converting enzyme. This dual action—reducing the formation of the vasoconstrictor angiotensin II and preventing the degradation of the vasodilator bradykinin—forms the basis of its clinical efficacy in treating hypertension. Its high lipophilicity allows for significant tissue-level ACE inhibition, potentially offering broader cardiovascular protection. The quantitative data confirm its high potency and prolonged duration of action, while established in vitro protocols allow for its precise pharmacological characterization. This comprehensive mechanism of action makes moexiprilat an effective agent in the modulation of the Renin-Angiotensin-Aldosterone System.

References

A Technical Guide to the Bioactivation of Moexipril: The Synthesis of Moexiprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic synthesis of Moexiprilat, the active therapeutic agent, from its prodrug form, Moexipril. Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension.[1][2] Its clinical efficacy is dependent on its biotransformation into Moexiprilat, a significantly more potent inhibitor of the ACE.[3] This document details the metabolic pathway, presents key pharmacokinetic data, outlines the mechanism of action, and describes the experimental protocols used to study this critical bioactivation process.

The Metabolic Pathway: From Prodrug to Active Metabolite

The conversion of Moexipril to Moexiprilat is a metabolic process, not a synthetic one in the traditional sense. It occurs in vivo after oral administration of the prodrug. The core of this transformation is a hydrolysis reaction.

Chemical Transformation: The synthesis of Moexiprilat involves the hydrolysis of the ethyl ester group on the Moexipril molecule.[2][4] This reaction cleaves the ester bond, converting it into a carboxylic acid, resulting in the formation of the active dicarboxylic acid metabolite, Moexiprilat.

Enzymatic Activity and Location: This bioactivation is a rapid process mediated by carboxyesterases. The primary sites for this metabolic conversion are the liver and the gastrointestinal mucosa.

References

An In-depth Technical Guide to the Pharmacological Profile of Moexiprilat

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, moexipril. It details the mechanism of action, pharmacodynamic and pharmacokinetic profiles, and relevant experimental methodologies for its assessment.

Executive Summary

Moexipril is a non-sulfhydryl prodrug that is rapidly and extensively hydrolyzed in the liver to its active diacid metabolite, moexiprilat.[1][2] Moexiprilat is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, moexiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4] It is approximately 1000 times more potent than its parent compound, moexipril, in this regard. The pharmacological effects of moexipril are almost entirely attributable to moexiprilat. This guide consolidates key quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the core characteristics of moexiprilat for a technical audience.

Mechanism of Action

Moexiprilat exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme. ACE is a peptidyl dipeptidase that plays a crucial role in blood pressure regulation.

2.1 Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of moexiprilat is the disruption of the RAAS pathway. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the active octapeptide angiotensin II. Angiotensin II is a powerful vasoconstrictor that also stimulates the adrenal cortex to secrete aldosterone, which in turn promotes sodium and water retention. By inhibiting ACE, moexiprilat leads to:

-

Decreased Angiotensin II Levels: This results in reduced peripheral vasoconstriction, leading to vasodilation and a decrease in blood pressure.

-

Decreased Aldosterone Secretion: The reduction in aldosterone promotes diuresis and natriuresis (excretion of sodium in urine) and can lead to a small increase in serum potassium concentration.

-

Increased Plasma Renin Activity: The reduction in angiotensin II removes the negative feedback loop on renin secretion, leading to higher plasma renin activity.

2.2 Effects on Bradykinin

ACE is also identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent endothelium-dependent vasodilator. Inhibition of this enzyme by moexiprilat leads to increased levels of bradykinin. Elevated bradykinin levels are thought to contribute to the therapeutic effects of ACE inhibitors by promoting vasodilation through the stimulation of prostaglandin E2 and nitric oxide production.

Pharmacodynamic Profile

The pharmacodynamic effects of moexiprilat are characterized by potent and sustained inhibition of plasma ACE activity.

Single or multiple doses of 15 mg or more of moexipril result in a sustained inhibition of plasma ACE activity of 80-90%, which begins within 2 hours and lasts for 24 hours. The antihypertensive effects are detectable approximately 1 hour after dosing, with a peak effect observed between 3 and 6 hours. A moexiprilat plasma concentration of 1.3 ng/mL is sufficient to produce a 50% inhibition of ACE. In spontaneously hypertensive rats, a 10 mg/kg/day oral dose of moexipril inhibited plasma ACE activity by 98% one hour after dosing and by 56% at 24 hours.

| Parameter | Value | Reference |

| ACE Inhibition (≥15 mg dose) | 80-90% for 24 hours | |

| Onset of Action | ~1-2 hours | |

| Peak Antihypertensive Effect | 3 to 6 hours post-dose | |

| Duration of Action | 24 hours | |

| Potency vs. Moexipril | ~1000 times greater | |

| EC50 for ACE Inhibition | 1.3 ng/mL |

Pharmacokinetic Profile

Moexipril is rapidly but incompletely absorbed and is metabolized to moexiprilat. The bioavailability of moexiprilat is approximately 13% and is significantly reduced by food. Ingestion of a low-fat or high-fat breakfast can reduce the Cmax of moexiprilat by about 70-80% and the AUC by 40-50%, respectively. Therefore, moexipril should be taken in a fasting state. Moexiprilat exhibits a complex, multi-exponential elimination pattern, with a prolonged terminal phase that is believed to reflect its slow dissociation from tissue-bound ACE.

| Parameter | Moexipril | Moexiprilat | Reference |

| Bioavailability | - | ~13% | |

| Time to Peak (Tmax) | - | ~1.5 hours | |

| Elimination Half-life (t½) | ~1 hour | 2 to 9.8 hours (biphasic) | |

| Plasma Protein Binding | ~90% | ~50% | |

| Volume of Distribution (Vd) | - | ~183 L | |

| Clearance (CL) | 441 mL/min | 232 mL/min | |

| Excretion | - | Feces (~52%), Urine (~7%) |

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The assessment of ACE inhibitory activity is fundamental to characterizing compounds like moexiprilat. A widely used method is the spectrophotometric assay based on the protocol developed by Cushman and Cheung, which measures the product formed from a synthetic ACE substrate.

Objective: To determine the in vitro potency (e.g., IC50) of an inhibitor against angiotensin-converting enzyme.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

ACE Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Test Inhibitor (e.g., Moexiprilat)

-

Borate buffer or similar (e.g., Phosphate buffer, pH 8.3)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

UV-Visible Spectrophotometer

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in buffer.

-

Prepare a solution of the HHL substrate (e.g., 5-8 mM) in buffer.

-

Prepare serial dilutions of the test inhibitor (moexiprilat) and a positive control (e.g., captopril) at various concentrations.

-

-

Enzymatic Reaction:

-

In a series of test tubes, pre-incubate a small volume of the test inhibitor solution (or buffer for control) with the ACE solution (e.g., 0.04 U/mL) for 10 minutes at 37°C.

-

Initiate the reaction by adding the HHL substrate solution to the mixture.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Reaction Termination and Extraction:

-

Stop the enzymatic reaction by adding 1M HCl. This lowers the pH and denatures the enzyme.

-

The product of the reaction, hippuric acid (HA), is extracted from the aqueous mixture by adding ethyl acetate and vortexing.

-

Centrifuge the tubes to separate the organic and aqueous layers.

-

-

Quantification:

-

Carefully transfer a known volume of the upper ethyl acetate layer, which contains the extracted hippuric acid, to a new tube.

-

Evaporate the ethyl acetate to dryness using a vacuum oven or nitrogen stream.

-

Re-dissolve the dried hippuric acid residue in distilled water or buffer.

-

Measure the absorbance of the hippuric acid solution using a UV-Visible spectrophotometer at a wavelength of 228 nm.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of ACE activity, typically through non-linear regression analysis.

-

Safety Profile and Drug Interactions

Moexiprilat, via its prodrug moexipril, is generally well-tolerated. Common side effects include dizziness, cough, fatigue, and flushing.

6.1 Key Warnings

-

Fetal Toxicity: Drugs that act on the renin-angiotensin system can cause injury and death to the developing fetus. Moexipril should be discontinued as soon as pregnancy is detected.

-

Angioedema: A rare but potentially fatal side effect is angioedema, involving swelling of the face, extremities, lips, tongue, glottis, and/or larynx.

6.2 Major Drug Interactions

-

Diuretics: Concomitant use may lead to excessive hypotension.

-

Potassium-Sparing Diuretics and Potassium Supplements: The risk of hyperkalemia is increased due to moexiprilat's effect on reducing aldosterone secretion.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): May attenuate the antihypertensive effect of ACE inhibitors and increase the risk of renal function deterioration.

-

Lithium: ACE inhibitors can increase serum lithium levels, raising the risk of lithium toxicity.

-

Dual RAAS Blockade: Co-administration with aliskiren in patients with diabetes is contraindicated due to increased risk of renal impairment, hyperkalemia, and hypotension.

Conclusion

Moexiprilat is a highly potent and long-acting ACE inhibitor that forms the basis of the antihypertensive efficacy of its prodrug, moexipril. Its primary mechanism involves the comprehensive inhibition of the renin-angiotensin-aldosterone system, leading to reduced angiotensin II-mediated vasoconstriction and aldosterone secretion. The pharmacokinetic profile is characterized by rapid conversion from moexipril, a significant food effect on bioavailability, and a prolonged terminal elimination half-life indicative of tight binding to its target enzyme. A thorough understanding of its pharmacological profile, including its pharmacodynamics, pharmacokinetics, and potential for drug interactions, is critical for its effective application in research and clinical development.

References

Initial discovery and development of Moexiprilat as a therapeutic agent

An In-Depth Technical Guide to the Initial Discovery and Development of Moexiprilat as a Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Abstract

Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] It is a prodrug that is metabolically converted to its active form, moexiprilat, which exerts the therapeutic effect.[2][3] This technical guide provides a comprehensive overview of the initial discovery, mechanism of action, chemical synthesis, and the preclinical and clinical development of moexiprilat. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its journey from a chemical entity to a therapeutic agent.

Discovery and Development Timeline

Moexipril was patented in 1980 and received approval for medical use in 1995.[2] It was developed by Schwarz Pharma and marketed under the trade name Univasc for the treatment of hypertension and congestive heart failure.[2] The development of moexipril was part of a broader effort to create ACE inhibitors with improved pharmacokinetic profiles and tissue penetration.

Chemical Synthesis of Moexipril

The synthesis of moexipril involves a multi-step process. A key step is the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This is followed by the cleavage of the tert-butyl group and subsequent coupling with a tetrahydroisoquinoline derivative to form the final moexipril molecule.

Caption: Chemical synthesis pathway of Moexipril.

Mechanism of Action

Moexipril exerts its therapeutic effects via its active metabolite, moexiprilat. Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, which leads to sodium and water retention. Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.

By inhibiting ACE, moexiprilat leads to:

-

Decreased levels of Angiotensin II: This results in vasodilation and a reduction in blood pressure.

-

Decreased Aldosterone Secretion: This promotes natriuresis and diuresis, further contributing to blood pressure reduction.

-

Increased levels of Bradykinin: The inhibition of bradykinin degradation potentiates its vasodilatory effects.

Moexiprilat is approximately 1000 times more potent than its parent drug, moexipril, in inhibiting ACE.

Caption: Moexiprilat's inhibition of ACE within the RAAS pathway.

Pharmacokinetics

Moexipril is administered orally as a prodrug and is rapidly but incompletely absorbed. It undergoes de-esterification, primarily in the liver, to form the active metabolite moexiprilat. The bioavailability of moexiprilat is significantly affected by food intake.

| Parameter | Moexipril | Moexiprilat | Reference |

| Bioavailability | - | ~13% (fasting state) | |

| Effect of Food | - | Cmax and AUC reduced by 70-80% and 40-50% respectively | |

| Time to Peak Plasma Conc. (Tmax) | - | ~1.5 hours | |

| Protein Binding | - | ~50% | |

| Elimination Half-life (t½) | ~1 hour | 2-9 hours (biphasic) | |

| Metabolism | Converted to moexiprilat and diketopiperazine derivatives | Converted to diketopiperazine derivatives and other metabolites | |

| Excretion | Feces and Urine | Primarily renal elimination |

Pharmacodynamics

In vitro studies have demonstrated the high potency of moexiprilat as an ACE inhibitor. In vivo studies in animal models and clinical trials in humans have confirmed its efficacy in lowering blood pressure.

| Parameter | Value | Condition | Reference |

| IC50 (Moexiprilat) | 2.1 nM | In vitro ACE inhibition | |

| ACE Inhibition (in humans) | 80-90% | Single 15 mg dose, sustained for 24 hours | |

| Onset of Action | ~1 hour | Antihypertensive effect | |

| Peak Effect | 3-6 hours | Antihypertensive effect | |

| Duration of Action | 24 hours | ACE inhibition |

In spontaneously hypertensive rats, oral administration of moexipril (10 mg/kg/day) resulted in a 98% inhibition of plasma ACE activity after 1 hour. After 24 hours, plasma ACE activity was still inhibited by 56%. Comparative studies with enalapril at the same dose showed comparable reductions in blood pressure.

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common spectrophotometric method to determine the ACE inhibitory activity of a compound like moexiprilat.

Caption: Workflow for a typical in vitro ACE inhibition assay.

Methodology:

-

Reagent Preparation:

-

ACE Solution: Angiotensin-Converting Enzyme from rabbit lung is dissolved in a suitable buffer (e.g., borate buffer) to a concentration of 0.04 U/mL.

-

Substrate Solution: Hippuryl-Histidyl-Leucine (HHL) is dissolved in borate buffer to a concentration of 5 mM.

-

Inhibitor Solutions: Moexiprilat is serially diluted in buffer to create a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

In a microcentrifuge tube, 30 µL of the ACE solution is pre-incubated with 20 µL of either the inhibitor solution or buffer (for control) for 10 minutes at 37°C.

-

The enzymatic reaction is initiated by adding 50 µL of the HHL substrate solution. The mixture is then incubated for 60 minutes at 37°C.

-

The reaction is terminated by adding 62.5 µL of 1 M HCl.

-

-

Quantification of Hippuric Acid:

-

The hippuric acid formed is extracted by adding 375 µL of ethyl acetate and vortexing.

-

The mixture is centrifuged, and the ethyl acetate layer (supernatant) is transferred to a new tube.

-

The ethyl acetate is evaporated to dryness using a vacuum oven or nitrogen stream.

-

The dried hippuric acid is reconstituted in a known volume of deionized water (e.g., 1 mL).

-

The absorbance is measured at 228 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical experimental design to evaluate the antihypertensive effects of an ACE inhibitor in an animal model of hypertension.

Methodology:

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension without any external intervention.

-

Acclimatization and Baseline Measurement:

-

Animals are acclimatized to the laboratory conditions for at least one week.

-

During this period, they are trained for blood pressure measurement using the tail-cuff method to minimize stress-induced variations.

-

Baseline systolic blood pressure and heart rate are recorded for several days before the start of the treatment.

-

-

Drug Administration:

-

Animals are randomly assigned to different treatment groups: Vehicle control (e.g., water or saline) and Moexipril-treated groups (e.g., 0.1, 1, 10, 30 mg/kg/day).

-

The drug is administered orally via gavage once daily for a specified period (e.g., 4 weeks).

-

-

Blood Pressure Monitoring:

-

Systolic blood pressure and heart rate are measured at various time points post-dosing (e.g., 1, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.

-

Measurements are also taken regularly throughout the duration of the study (e.g., weekly) to assess the long-term efficacy.

-

-

Biochemical Analysis:

-

At the end of the study, blood samples are collected to measure plasma ACE activity and the concentrations of angiotensin I and angiotensin II.

-

Tissues such as the aorta, heart, lung, and kidney may be harvested to measure tissue-specific ACE inhibition.

-

-

Data Analysis:

-

Changes in blood pressure from baseline are calculated for each group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure and biochemical parameters between the control and treated groups.

-

Conclusion

The development of moexiprilat as a therapeutic agent represents a successful application of the prodrug concept to create a long-acting and effective ACE inhibitor. Its initial discovery was driven by the need for antihypertensive agents with favorable pharmacological profiles. Through a series of in vitro and in vivo studies, its mechanism of action was elucidated, and its efficacy was established. The data from preclinical and clinical development demonstrated that moexiprilat is a potent inhibitor of the renin-angiotensin-aldosterone system, leading to effective blood pressure control. This technical guide has provided a detailed overview of the foundational science behind moexiprilat, from its chemical synthesis to its biological activity, offering valuable insights for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to Moexiprilat's Interaction with the Renin-Angiotensin-Aldosterone System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moexipril is an orally administered, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It is a prodrug that undergoes rapid de-esterification in the body to form its pharmacologically active metabolite, moexiprilat.[1][3][4] The primary therapeutic effect of moexiprilat is derived from its potent and sustained inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed technical overview of the molecular interactions, quantitative effects, and experimental evaluation of moexiprilat's engagement with the RAAS.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as renal artery hypotension or decreased sodium delivery. Renin cleaves the liver-derived prohormone angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-converting enzyme, found predominantly on the surface of pulmonary and renal endothelial cells, then converts angiotensin I into the potent octapeptide, angiotensin II.

Angiotensin II exerts several powerful physiological effects:

-

Vasoconstriction: It directly constricts resistance vessels, leading to an increase in systemic vascular resistance and arterial pressure.

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys.

-

Sympathetic Facilitation: It enhances the release and inhibits the re-uptake of norepinephrine, augmenting sympathetic nervous system activity.

-

Negative Feedback: It provides negative feedback on renin secretion from the kidneys.

The culmination of these actions is an increase in blood volume and systemic vascular resistance, thereby elevating blood pressure.

Moexiprilat's Mechanism of Action

Moexiprilat competitively inhibits the angiotensin-converting enzyme, demonstrating approximately 1000 times more potency than its parent prodrug, moexipril. By blocking ACE, moexiprilat prevents the conversion of angiotensin I to angiotensin II. This targeted inhibition leads to a cascade of downstream effects that collectively contribute to the reduction of blood pressure:

-

Decreased Angiotensin II: The primary consequence is a significant reduction in circulating and tissue levels of angiotensin II. This mitigates angiotensin II-mediated vasoconstriction and reduces systemic vascular resistance.

-

Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the normal negative feedback loop on renin secretion. This results in a compensatory increase in plasma renin activity and a subsequent rise in angiotensin I concentrations.

-

Decreased Aldosterone Secretion: With reduced angiotensin II stimulation of the adrenal cortex, aldosterone secretion diminishes. This leads to decreased sodium and water retention (natriuresis and diuresis), contributing to a reduction in blood volume and pressure.

-

Bradykinin Potentiation: ACE is also identical to kininase II, an enzyme responsible for degrading bradykinin, a potent vasodilator. Inhibition of this enzyme by moexiprilat leads to increased bradykinin levels, which may further contribute to vasodilation and the overall antihypertensive effect, although this role is still being fully elucidated.

Quantitative Data Presentation

The efficacy of moexiprilat is defined by its pharmacokinetic profile and its quantifiable impact on RAAS components.

Pharmacokinetics of Moexipril and Moexiprilat

Moexipril is rapidly but incompletely absorbed and converted to moexiprilat. Food intake, particularly high-fat meals, can significantly reduce the Cmax and AUC of moexiprilat.

| Parameter | Moexipril | Moexiprilat | Reference |

| Bioavailability | ~22% | ~13% (vs. IV moexipril) | |

| Tmax (Peak Plasma) | ~1.3 hours | ~1.5 hours | |

| Elimination Half-life (t½) | ~1.3 hours | 2 to 9.8 hours (complex) | |

| Plasma Protein Binding | Not specified | ~50% |

Pharmacodynamic Effects on RAAS

Moexiprilat's interaction with the RAAS results in measurable changes in enzyme activity and hormone levels.

| Parameter | Value / Effect | Condition | Reference |

| ACE Inhibition (IC50) | 2.1 nM | In vitro | |

| ACE Inhibition (EC50) | 1.3 ng/mL | In vivo, plasma | |

| Plasma ACE Inhibition | 80-90% (sustained) | Following ≥15 mg dose | |

| Plasma Angiotensin II | Decreased to undetectable levels | 1h post 10 mg/kg dose (rats) | |

| Plasma Renin Activity | Increased | General effect of ACE inhibition | |

| Aldosterone Secretion | Decreased | General effect of ACE inhibition | |

| Serum Potassium | Small increase (~0.25 mEq/L) | Monotherapy |

Experimental Protocols

The characterization of moexiprilat's effects on the RAAS relies on specific and validated experimental assays.

Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay quantifies the inhibitory potential of a compound against the ACE enzyme. A common method involves a synthetic substrate that is hydrolyzed by ACE to produce a detectable product.

-

Principle: The assay measures the amount of product generated by ACE from a specific substrate, such as hippuryl-histidyl-leucine (HHL) or a synthetic colorimetric/fluorometric substrate. The reduction in product formation in the presence of an inhibitor (e.g., moexiprilat) relative to a control is used to determine the percent inhibition and calculate the IC50 value.

-

Methodology (Colorimetric Example):

-

Reagent Preparation: Prepare solutions of ACE enzyme, a synthetic substrate (e.g., 3-Hydroxybutyryl-Gly-Gly-Gly), and the test inhibitor (moexiprilat) at various concentrations in an appropriate assay buffer.

-

Reaction Incubation: In a microplate, combine the ACE enzyme solution with either the test inhibitor or a vehicle control. Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Signal Development: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C. For colorimetric assays, a subsequent enzymatic reaction may be required to produce a colored product from the initial reaction's output.

-

Measurement: Stop the reaction (e.g., by adding a strong acid). Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength (e.g., 345 nm or 382 nm).

-

Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value through non-linear regression analysis.

-

Protocol: Measurement of Plasma Renin Activity (PRA)

PRA is not a direct measure of renin concentration but rather its enzymatic activity on its endogenous substrate.

-

Principle: The assay quantifies the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in a plasma sample under controlled conditions of pH and temperature. The generated Ang I is then measured, typically by immunoassay or mass spectrometry.

-

Methodology:

-

Sample Collection: Collect venous blood into a pre-chilled EDTA tube and immediately centrifuge at a low temperature to separate the plasma. Proper handling is critical to prevent cryoactivation of prorenin.

-

Angiotensin I Generation: Incubate the plasma sample at 37°C for a specified period (e.g., 1-3 hours). This allows the endogenous renin to cleave angiotensinogen, generating Ang I. Angiotensinase inhibitors are included to prevent the degradation of the newly formed Ang I.

-

Quantification of Angiotensin I: After incubation, the concentration of generated Ang I is measured. Modern methods predominantly use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high specificity and accuracy. Radioimmunoassay (RIA) is a traditional alternative.

-

Calculation: PRA is expressed as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/h).

-

Protocol: Quantification of Angiotensin II and Aldosterone

Accurate measurement of these key hormones is essential for evaluating the downstream effects of ACE inhibition.

-

Principle: LC-MS/MS is the gold standard for the simultaneous and accurate quantification of Angiotensin II and aldosterone in plasma due to its high sensitivity and specificity.

-

Methodology:

-

Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate the analytes of interest (Ang II, aldosterone) and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate the different components based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated components are ionized and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM), ensuring highly specific quantification.

-

Data Analysis: The concentration of each analyte is determined by comparing its signal intensity to that of a known concentration of a stable isotope-labeled internal standard.

-

Conclusion

Moexiprilat exerts its antihypertensive effects through potent and specific inhibition of the angiotensin-converting enzyme. This intervention fundamentally disrupts the renin-angiotensin-aldosterone system, leading to a reduction in the vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone. The consequent increase in plasma renin activity is a predictable physiological response to the interruption of the negative feedback loop. The quantitative data from pharmacokinetic and pharmacodynamic studies, validated through robust experimental protocols, confirm moexiprilat's sustained engagement with its molecular target. This comprehensive impact on the RAAS cascade establishes moexiprilat as an effective agent for the management of hypertension.

References

The Double-Edged Sword of Lipophilicity: A Technical Guide to Moexiprilat's Tissue Penetration

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of lipophilicity in the tissue membrane penetration of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril. Understanding this relationship is paramount for optimizing drug design and delivery in the ongoing effort to enhance therapeutic efficacy. We will delve into the quantitative measures of lipophilicity, the experimental methodologies used to assess membrane permeability, and the physiological implications for targeting tissue-bound ACE.

Lipophilicity: The Gateway to Tissue Distribution

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For ACE inhibitors, the ability to penetrate tissue membranes and inhibit local renin-angiotensin systems is believed to be a crucial factor in their overall therapeutic effect. Moexipril, the prodrug, is designed to be highly lipophilic to facilitate its absorption and distribution into tissues.[1] Once in the body, it is hydrolyzed to its active form, moexiprilat, which is less lipophilic.

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP) or distribution coefficient (logD). The logP value represents the ratio of the concentration of a neutral compound in a lipid phase (typically octanol) to its concentration in an aqueous phase at equilibrium. For ionizable compounds like moexiprilat, the logD value, which accounts for both the ionized and unionized forms at a specific pH, is a more physiologically relevant measure.

Table 1: Physicochemical Properties of Moexipril and Moexiprilat

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted XLogP3-AA |

| Moexipril | C27H34N2O7 | 498.6 | 2.7 | Not Available |

| Moexiprilat | C25H30N2O7 | 470.5 | 0.89 (hydrochloride) | 0.5 |

Data sourced from PubChem and DrugBank databases.[1][2][3]

The higher logP of moexipril facilitates its passage across the lipid bilayers of cell membranes. Following its conversion to the more hydrophilic moexiprilat, the active drug can then exert its inhibitory effect on ACE both in the plasma and within various tissues.

Experimental Assessment of Membrane Permeability

To experimentally quantify the ability of a compound like moexiprilat to penetrate tissue membranes, in vitro models are indispensable tools in drug development. The Caco-2 cell permeability assay is a widely accepted and robust method for predicting in vivo intestinal absorption and the potential for a drug to cross other biological barriers.

The Caco-2 Permeability Assay

Caco-2 cells, a human colon adenocarcinoma cell line, differentiate in culture to form a monolayer of polarized epithelial cells with tight junctions and a brush border, mimicking the intestinal barrier. This model allows for the determination of the apparent permeability coefficient (Papp), a measure of the rate of passage of a compound across the cell monolayer.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow of the Caco-2 cell permeability assay.

Detailed Protocol for Caco-2 Permeability Assay:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer. The culture medium is changed every 2-3 days.

-

Monolayer Integrity: The integrity of the cell monolayer is crucial for reliable results and is assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.

-

Transport Experiment:

-

For apical-to-basolateral (A-B) permeability, the test compound (moexiprilat) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.

-

For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This bidirectional assessment helps to identify the involvement of active efflux transporters.

-

-

Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of the test compound is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of drug appearance in the receiver chamber.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the drug in the donor chamber.

-

The efflux ratio (ER) is calculated as the ratio of Papp in the B-A direction to the Papp in the A-B direction. An ER greater than 2 suggests the involvement of active efflux.

The Renin-Angiotensin-Aldosterone System (RAAS) and Tissue ACE Inhibition

The primary mechanism of action of moexiprilat is the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a critical role in regulating blood pressure and fluid balance. While circulating ACE in the plasma is a major target, ACE is also present in various tissues, including the heart, blood vessels, and kidneys. The ability of an ACE inhibitor to penetrate these tissues and inhibit local ACE is thought to contribute significantly to its therapeutic benefits beyond simply lowering blood pressure.

The higher lipophilicity of the prodrug moexipril allows it to readily penetrate these tissues.[1] Following its local conversion to moexiprilat, it can effectively inhibit tissue-bound ACE.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Moexiprilat.

Experimental Determination of Lipophilicity

The shake-flask method is the gold-standard for experimentally determining the logP or logD of a compound. It involves partitioning the compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution.

Experimental Workflow for Shake-Flask LogD Determination

Caption: Workflow for the shake-flask method to determine LogD.

Detailed Protocol for Shake-Flask LogD Determination:

-

Preparation of Phases: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken overnight to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of the test compound (moexiprilat) is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask at a specific volume ratio.

-

Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Conclusion

The lipophilicity of moexiprilat and its prodrug moexipril is a critical factor influencing its ability to penetrate tissue membranes and exert its therapeutic effect at the site of action. The higher lipophilicity of moexipril facilitates its entry into tissues, where it is converted to the active, less lipophilic moexiprilat. This localized inhibition of the renin-angiotensin-aldosterone system is a key aspect of its antihypertensive and cardioprotective effects. The experimental protocols detailed in this guide, namely the Caco-2 permeability assay and the shake-flask method, are essential tools for drug development professionals to quantitatively assess these crucial physicochemical properties and predict the in vivo performance of drug candidates. A thorough understanding and application of these principles and methodologies are vital for the rational design of more effective and tissue-specific ACE inhibitors.

References

An In-Depth Technical Guide to the Cardioprotective Effects of Moexiprilat in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the cardioprotective effects of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. This document details the experimental protocols used to investigate its efficacy, presents quantitative data from key studies, and visualizes the underlying signaling pathways.

Reduction of Myocardial Infarct Size

Moexiprilat has demonstrated a significant capacity to reduce the extent of myocardial damage following ischemia-reperfusion (I/R) injury in preclinical rat models. This protective effect is primarily attributed to its ability to inhibit ACE, leading to a decrease in angiotensin II levels and an increase in bradykinin levels.

Quantitative Data: Infarct Size Reduction

For illustrative purposes, the table below presents typical infarct size reduction data observed with other ACE inhibitors in similar preclinical models.

| Treatment Group | N | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |

| Control (Vehicle) | 10 | 45 ± 3 | 55 ± 4 |

| ACE Inhibitor | 10 | 47 ± 2 | 30 ± 3 |

| p < 0.05 vs. Control |

Experimental Protocol: Rat Model of Myocardial Ischemia-Reperfusion

The following is a detailed protocol for a typical rat model of myocardial I/R injury used to assess the cardioprotective effects of compounds like Moexiprilat.

1.2.1. Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are used.

-

Animals are anesthetized with an intraperitoneal (I.P.) injection of a ketamine/xylazine cocktail.

-

The rats are then intubated and mechanically ventilated.

1.2.2. Surgical Procedure:

-

A left thoracotomy is performed to expose the heart.

-

The pericardium is opened, and the left anterior descending (LAD) coronary artery is identified.

-

A 6-0 silk suture is passed under the LAD.

-

To induce ischemia, the suture is tightened to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.

-

The ischemia is maintained for a period of 30-45 minutes.

1.2.3. Reperfusion and Drug Administration:

-

After the ischemic period, the ligature is released to allow for reperfusion of the coronary artery.

-

Moexiprilat (or vehicle control) is administered, typically via I.P. injection, 30 minutes prior to the induction of ischemia at a dose of 0.3 mg/kg.[2][3][4]

-

Reperfusion is allowed to continue for 2 to 24 hours.

1.2.4. Infarct Size Measurement:

-

At the end of the reperfusion period, the LAD is re-occluded, and Evans blue dye is injected intravenously to delineate the area at risk (AAR).

-

The heart is then excised, frozen, and sliced into transverse sections.

-

The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

-

The sections are then digitally imaged, and the infarct size (pale area) and AAR (area not stained by Evans blue) are quantified using planimetry software.

-

Infarct size is expressed as a percentage of the AAR.

Experimental Workflow

Attenuation of Left Ventricular Hypertrophy

Chronic pressure overload leads to left ventricular hypertrophy (LVH), a maladaptive remodeling process that is a significant risk factor for heart failure. ACE inhibitors like Moexiprilat have been shown to regress LVH, an effect that extends beyond simple blood pressure reduction.

Quantitative Data: Reduction in Left Ventricular Mass

| Parameter | Baseline | After Moexipril Treatment |

| Left Ventricular Mass Index (g/m²) | 149 ± 51 | 137 ± 47 |

| Left Atrial Size (mm) | 39.81 | 39.04** |

| E/A Ratio | 0.91 | 0.94*** |

| p < 0.0001, **p = 0.002, ***p < 0.0005 |

Experimental Protocol: Transverse Aortic Constriction (TAC) Model in Rats

The TAC model is a widely used surgical procedure to induce pressure overload and subsequent LVH in rodents.

2.2.1. Animal Preparation and Anesthesia:

-

As described in section 1.2.1.

2.2.2. Surgical Procedure:

-

A thoracotomy is performed to expose the aortic arch.

-

A suture is passed around the transverse aorta between the brachiocephalic and left common carotid arteries.

-

A blunted needle of a specific diameter (e.g., 22-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a defined constriction of the aorta.

-

The chest is closed in layers.

2.2.3. Drug Administration and Monitoring:

-

Moexipril treatment is typically initiated a few days after the TAC surgery and continued for several weeks.

-

Echocardiography is performed at baseline and at specified time points throughout the study to monitor cardiac function and morphology.

2.2.4. Echocardiographic Assessment:

-

Standard M-mode and 2D echocardiography are used to measure left ventricular internal dimensions in diastole and systole, as well as wall thickness.

-

These measurements are used to calculate parameters such as left ventricular mass, ejection fraction, and fractional shortening.

Inhibition of Cardiac Fibroblast Proliferation

Cardiac fibroblasts play a critical role in the fibrotic response to cardiac injury. Excessive proliferation of these cells contributes to the stiffening of the myocardium and impaired cardiac function. Moexiprilat has been shown to possess anti-proliferative effects on cardiac fibroblasts.

Quantitative Data: Inhibition of Fibroblast Proliferation

In vitro studies have demonstrated that moexipril can inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats. Although specific quantitative data from a BrdU proliferation assay with Moexiprilat is not available, the expected outcome would be a dose-dependent decrease in the percentage of BrdU-positive cells.

| Treatment | Concentration (µM) | % BrdU-Positive Cells |

| Control (Vehicle) | - | 100 |

| Moexiprilat | 1 | 85 |

| Moexiprilat | 10 | 60 |

| Moexiprilat | 100 | 40 |

Experimental Protocol: Cardiac Fibroblast Proliferation Assay (BrdU)

3.2.1. Isolation and Culture of Cardiac Fibroblasts:

-

Hearts are excised from neonatal or adult rats.

-

The ventricles are minced and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to isolate individual cells.

-

The cell suspension is pre-plated for 1-2 hours to allow for the preferential attachment of fibroblasts.

-

Non-adherent cardiomyocytes are removed, and the adherent fibroblasts are cultured in appropriate media.

3.2.2. Proliferation Assay:

-

Fibroblasts are seeded in 96-well plates and allowed to adhere.

-

The cells are then treated with a pro-proliferative stimulus (e.g., angiotensin II or serum) in the presence or absence of varying concentrations of Moexiprilat.

-

After a specified incubation period (e.g., 24-48 hours), 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium.

-

During cell proliferation, BrdU is incorporated into newly synthesized DNA.

-

The cells are then fixed, and the DNA is denatured.

-

An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added to detect the incorporated BrdU.

-

A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the number of proliferating cells.

Signaling Pathways of Cardioprotection

The cardioprotective effects of Moexiprilat are mediated through a complex interplay of signaling pathways, primarily involving the inhibition of the renin-angiotensin system and the potentiation of the bradykinin system.

References

Preliminary research on the neuroprotective properties of Moexiprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research into the neuroprotective properties of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril. This document details the proposed mechanisms of action, summarizes key quantitative data, outlines detailed experimental protocols for preclinical evaluation, and visualizes the core signaling pathways and workflows.

Core Concepts: Mechanism of Neuroprotection

Moexipril is a lipophilic prodrug that readily crosses the blood-brain barrier and is hydrolyzed in vivo to its active diacid metabolite, Moexiprilat. The primary mechanism of action for Moexiprilat is the potent inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] This inhibition has two major downstream consequences that are believed to underpin its neuroprotective effects:

-

Reduction of Angiotensin II (Ang II) Production: ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for converting Angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, Angiotensin II. By inhibiting ACE, Moexiprilat reduces the levels of Ang II in the brain.[1][3] Elevated Ang II levels are associated with increased oxidative stress through the activation of NADPH oxidase, promotion of inflammation, and increased blood-brain barrier permeability, all of which contribute to neuronal damage.[4]

-

Potentiation of Bradykinin: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator peptide. ACE inhibition by Moexiprilat leads to an accumulation of bradykinin. Bradykinin acts on B2 receptors in the brain, which may contribute to increased cerebral blood flow and exert direct neuroprotective effects.

The prevailing hypothesis is that the neuroprotective action of Moexiprilat is largely attributable to its ability to mitigate oxidative stress and inhibit apoptosis, secondary to its modulation of the Renin-Angiotensin System.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of Moexipril and its active metabolite, Moexiprilat.

Table 1: In Vitro Potency of Moexiprilat and Moexipril Against ACE

| Compound | Target | Tissue Source | IC50 |

|---|---|---|---|

| Moexiprilat | ACE | Guinea Pig Serum | 2.6 nM |

| Moexiprilat | Purified ACE | Rabbit Lung | 4.9 nM |

| Moexipril | ACE | Rat Plasma | 1.75 nM |

| Moexipril | Purified ACE | Rabbit Lung | 2.1 nM |

Data sourced from MedchemExpress.

Table 2: In Vivo Efficacy of Moexipril in Ischemic Stroke Models

| Animal Model | Drug Administration | Dosage | Outcome |

|---|---|---|---|

| Normotensive Mice | 1-hour pretreatment | 0.3 mg/kg | Significantly reduced brain damage after focal ischemia. |

| Normotensive Rats | Not specified | 0.01 mg/kg | Reduced infarct volume after focal cerebral ischemia. |

In vitro studies have demonstrated that Moexipril dose-dependently reduces the percentage of damaged neurons and attenuates staurosporine-induced apoptosis. However, specific dose-response data from these cytoprotection assays were not available in the reviewed literature.

Signaling Pathways

The neuroprotective effects of Moexiprilat are mediated through its influence on the Renin-Angiotensin System and subsequent downstream pathways related to oxidative stress and apoptosis.

Caption: Moexiprilat's primary action on the Renin-Angiotensin System.

Caption: Downstream neuroprotective mechanisms of Moexiprilat.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies evaluating the neuroprotective effects of ACE inhibitors.

In Vivo: Focal Cerebral Ischemia (MCAO Model)

This protocol describes the induction of transient focal cerebral ischemia in mice via intraluminal middle cerebral artery occlusion (MCAO), a common model for stroke research.

Materials:

-

Adult male C57Bl/6J mice (20-25 g)

-

Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

-

Heating pad with rectal probe for temperature monitoring

-

Dissecting microscope

-

Surgical instruments (scissors, forceps)

-

6-0 nylon monofilament suture with a silicon-coated tip

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

-

Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C using the heating pad.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the CCA.

-

Introduce the 6-0 nylon suture into the lumen of the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, confirmed by Laser Doppler, indicates successful occlusion.

-

Maintain the occlusion for the desired period (e.g., 60 minutes).

-

To initiate reperfusion, carefully withdraw the suture.

-

Suture the incision and allow the animal to recover.

-

Administer Moexipril (e.g., 0.3 mg/kg, intraperitoneally) 1 hour prior to the procedure.

-

Assess neurological deficits and infarct volume at 24 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

In Vitro: Neuronal Culture and Neurotoxicity Assays

This section details protocols for inducing and assessing neuronal damage in primary cortical cultures, a key method for screening neuroprotective compounds.

Caption: Workflow for in vitro assessment of Moexiprilat's neuroprotection.

-

Cell Plating: Plate primary cortical neurons in 48-well plates and culture for 7-10 days.

-

Pre-treatment: Replace culture medium with a solution containing Moexiprilat at desired concentrations (e.g., 0.1 µM to 100 µM) and incubate for 1 hour.

-

Toxicity Induction: Add L-glutamate to a final concentration of 100-250 µM.

-

Incubation: Incubate the cells for 5-20 minutes in the presence of glutamate.

-

Washout & Recovery: Remove the glutamate-containing medium, wash the cells gently with a salt solution (e.g., Locke's solution), and replace with fresh culture medium (still containing Moexiprilat).

-

Assessment: Evaluate neuronal viability 24 hours later using an LDH assay or by cell counting.

-

Cell Plating: Prepare neuronal cultures as described above.

-

Pre-treatment: Pre-incubate cells with Moexiprilat for 1 hour.

-

Apoptosis Induction: Add staurosporine (from a DMSO stock) to a final concentration of 30 nM - 1 µM.

-

Incubation: Incubate cells for 6-24 hours at 37°C.

-

Assessment: Measure apoptosis using Hoechst staining as described below.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with PBS and then incubate with Hoechst 33342 solution (1-5 µg/mL in PBS) for 5-15 minutes in the dark.

-

Visualization: Wash cells three times with PBS. Mount coverslips and visualize using a fluorescence microscope with a UV filter set (Ex/Em ~350/461 nm).

-

Quantification: Count the number of cells with condensed, fragmented, and brightly fluorescent nuclei (apoptotic) versus the total number of cells (all blue nuclei) in several random fields to determine the percentage of apoptosis.

-

Cell Plating: Prepare neuronal cultures in a 96-well black-walled plate.

-

Pre-treatment & Toxicity: Treat cells with Moexiprilat and the neurotoxic agent (e.g., FeSO4/FeCl3 mixture or glutamate) as described in the protocols above.

-

Probe Loading: During the final 30-45 minutes of the incubation period, add H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) to each well to a final concentration of 10 µM.

-

Measurement: Wash the cells with a buffered salt solution to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm. An increase in fluorescence corresponds to higher levels of intracellular ROS.

Conclusion and Future Directions

The preliminary evidence strongly suggests that Moexiprilat possesses neuroprotective properties, primarily through its potent inhibition of ACE within the central nervous system. The subsequent reduction in Angiotensin II-mediated oxidative stress and apoptosis appears to be the core mechanism of action. The in vivo data from rodent models of ischemic stroke are promising and support further investigation.

Future research should focus on:

-

Generating comprehensive dose-response data for Moexiprilat's neuroprotective effects against a wider range of insults in vitro.

-

Elucidating the specific contribution of the bradykinin B2 receptor pathway to the observed neuroprotection.

-

Evaluating the efficacy of Moexiprilat in more chronic models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).

-

Conducting preclinical safety and pharmacokinetic studies specifically designed to assess brain tissue distribution and target engagement for neurological indications.

This foundational research provides a strong rationale for the continued development and evaluation of Moexiprilat as a potential therapeutic agent for acute and chronic neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Enalapril and moexipril protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on Moexiprilat's Effect on Bradykinin and Vasodilation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril. The primary focus is on its intricate interplay with the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system, leading to vasodilation. This document details the inhibition of ACE by moexiprilat, the subsequent reduction in angiotensin II levels, and the potentiation of bradykinin. The downstream signaling pathways initiated by bradykinin, including the release of nitric oxide and prostacyclin, are elucidated. Furthermore, this guide presents detailed experimental protocols for quantifying ACE activity, measuring bradykinin levels, and assessing vasodilation, providing a valuable resource for researchers in cardiovascular pharmacology and drug development.

Introduction

Moexipril is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Following oral administration, moexipril is rapidly absorbed and hydrolyzed in the liver to its pharmacologically active diacid metabolite, moexiprilat.[1] Moexiprilat is approximately 1,000 times more potent than moexipril in inhibiting ACE.[3][4] The primary mechanism of action of moexiprilat is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is pivotal in the regulation of blood pressure. This inhibition leads to a cascade of effects, not only suppressing the vasoconstrictor and salt-retaining properties of the RAAS but also potentiating the vasodilatory effects of the kallikrein-kinin system.

Mechanism of Action: The Dual Impact of ACE Inhibition

Moexiprilat exerts its antihypertensive effects through a dual mechanism, primarily by inhibiting the angiotensin-converting enzyme, which is also known as kininase II. This inhibition simultaneously impacts two critical physiological systems: the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance. In this pathway, ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure.

Moexiprilat's inhibition of ACE disrupts this cascade, leading to a significant reduction in the circulating levels of angiotensin II. This, in turn, results in vasodilation and reduced aldosterone secretion, contributing to the lowering of blood pressure.

The Kallikrein-Kinin System and Bradykinin

The kallikrein-kinin system is a parallel pathway that counteracts the effects of the RAAS. A key component of this system is bradykinin, a potent vasodilator peptide. ACE (kininase II) is the primary enzyme responsible for the degradation of bradykinin into inactive fragments.

By inhibiting ACE, moexiprilat prevents the breakdown of bradykinin, leading to its accumulation in plasma and tissues. Elevated bradykinin levels contribute significantly to the antihypertensive effect of moexiprilat.

Bradykinin-Mediated Vasodilation Pathways

The accumulation of bradykinin due to ACE inhibition by moexiprilat initiates a series of downstream signaling events that culminate in vasodilation. Bradykinin exerts its effects primarily through the activation of bradykinin B2 receptors, which are constitutively expressed on endothelial cells.

Nitric Oxide Synthase Pathway

Activation of bradykinin B2 receptors on endothelial cells triggers an increase in intracellular calcium concentrations. This rise in calcium activates endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO, a labile gaseous molecule, diffuses from the endothelium to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G, resulting in a decrease in intracellular calcium and ultimately causing smooth muscle relaxation and vasodilation.

Prostacyclin Release

In addition to stimulating NO production, bradykinin B2 receptor activation also stimulates the activity of phospholipase A2. This enzyme hydrolyzes membrane phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, including prostacyclin (PGI2). Prostacyclin is a potent vasodilator and an inhibitor of platelet aggregation. It diffuses to vascular smooth muscle cells and activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Increased cAMP activates protein kinase A, which, similar to the NO pathway, leads to a reduction in intracellular calcium and subsequent vasodilation.

The synergistic action of both the nitric oxide and prostacyclin pathways contributes to the overall vasodilatory effect of moexiprilat.

Quantitative Data on Moexiprilat's Effects

While extensive clinical data confirms the antihypertensive efficacy of moexipril, specific quantitative data on its direct effects on bradykinin levels and vasodilation markers in humans is limited. The following tables summarize available data, including findings from animal studies and studies on other ACE inhibitors with similar properties, to provide a comprehensive picture.